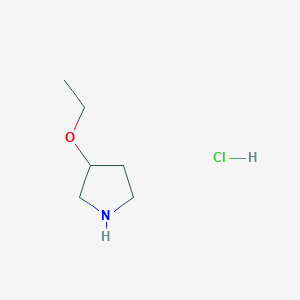
3-Ethoxypyrrolidine hydrochloride
説明
3-Ethoxypyrrolidine hydrochloride is a chemical compound with the empirical formula C6H14ClNO . It is a solid substance and its molecular weight is 151.63 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which includes this compound, is a topic of interest in medicinal chemistry . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOC1CCNC1.Cl . The InChI representation is 1S/C6H13NO.ClH/c1-2-8-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H . The compound has a molecular weight of 115.17 g/mol . Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse and complex . For instance, the synthesis of 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines .Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C6H14ClNO , and its molecular weight is 151.63 .科学的研究の応用
Synthetic Methodologies and Chemical Transformations
- Resolution of 3-Aminopyrrolidine via Diastereomeric Salt Formation : A study optimized the resolution conditions for 3-aminopyrrolidine, a key intermediate for chiral pharmaceuticals, demonstrating an industrial-scale production method that could potentially apply to related compounds like 3-Ethoxypyrrolidine hydrochloride (Sakurai, Yuzawa, & Sakai, 2008).
- Synthesis Techniques for Pyrrolidine Derivatives : Techniques for synthesizing pyrrolidine derivatives, including hydroxypyrrolidines, were explored, indicating various synthetic pathways that could be relevant for modifying or synthesizing this compound derivatives (Li Zi-cheng, 2009).
Pharmacological Profiles and Biological Activities
- Antagonism of NMDA Receptors : A study on 3-Amino-1-hydroxypyrrolid-2-one (a compound structurally related to pyrrolidines) revealed its role as an excitatory amino acid antagonist at the NMDA receptor subtype, suggesting a potential pharmacological application for pyrrolidine derivatives in modulating neurotransmitter systems (Foster & Kemp, 1989).
Safety and Hazards
将来の方向性
The future directions of research on 3-Ethoxypyrrolidine hydrochloride and other pyrrolidine derivatives are promising. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
3-ethoxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-8-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSSBFJFGPYMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633425 | |
| Record name | 3-Ethoxypyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185299-15-3 | |
| Record name | 3-Ethoxypyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1603858.png)





![1-Oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1603866.png)


